Product packaging for (1S,3R)-3-Aminocyclohexanol hydrochloride(Cat. No.:)

(1S,3R)-3-Aminocyclohexanol hydrochloride

Cat. No.: B8022983
M. Wt: 151.63 g/mol
InChI Key: NJGXTVICXVECGR-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic IUPAC Nomenclature of (1S,3R)-3-Aminocyclohexanol Hydrochloride

The systematic name for the parent compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is (1S,3R)-3-aminocyclohexan-1-ol. nih.gov The designation "(1S,3R)" specifies the absolute stereochemistry at the two chiral centers, C-1 (bearing the hydroxyl group) and C-3 (bearing the amino group). When this compound is salified with hydrochloric acid, it forms the hydrochloride salt, with the full systematic name being This compound . jwpharmlab.comhsppharma.com

Isomeric Landscape of Aminocyclohexanols

3-Aminocyclohexanol (B121133) can exist in several isomeric forms due to the presence of two stereocenters. These isomers can be classified as either diastereomers or enantiomers.

The relative orientation of the amino and hydroxyl groups on the cyclohexane (B81311) ring gives rise to two diastereomeric forms: cis and trans.

cis-3-Aminocyclohexanol : In this isomer, the amino and hydroxyl groups are positioned on the same side of the cyclohexane ring. Spectroscopic analysis, such as NMR, can confirm this arrangement. For instance, in a substituted cis-4 isomer, the coupling constants of protons H1 and H3 confirm an axial disposition for both protons, which in turn establishes an equatorial orientation for the hydroxyl and amino groups. nih.gov

trans-3-Aminocyclohexanol : In this isomer, the amino and hydroxyl groups are located on opposite sides of the ring, in what is described as an anti-arrangement. researchgate.net

The synthesis of 3-aminocyclohexanols, for example, through the reduction of β-enaminoketones, can yield mixtures of both cis and trans diastereomers. nih.govresearchgate.net

With two chiral centers, 3-aminocyclohexanol has a total of four possible stereoisomers. (1S,3R)-3-Aminocyclohexanol is one of these. The other three are its enantiomer and a pair of diastereomeric enantiomers.

(1R,3S)-3-Aminocyclohexanol : This is the enantiomer of the subject compound, (1S,3R)-3-Aminocyclohexanol. As a non-superimposable mirror image, it shares the same physical properties (melting point, boiling point, solubility) but rotates plane-polarized light in the opposite direction. Together, the (1S,3R) and (1R,3S) isomers constitute the cis diastereomeric pair.

(1S,3S)-3-Aminocyclohexanol and (1R,3R)-3-Aminocyclohexanol : These two compounds are enantiomers of each other and form the trans diastereomeric pair. They are diastereomers of (1S,3R)-3-Aminocyclohexanol. Methods such as enzymatic kinetic resolution and diastereoisomeric salt formation with chiral acids like (R)-mandelic acid have been developed for the preparative-scale synthesis and separation of these specific isomers, particularly (1S,3S)-3-aminocyclohexanol. acs.orgnovartis.comfigshare.com

The relationships between these stereoisomers are summarized in the table below.

StereoisomerRelationship to (1S,3R)-3-AminocyclohexanolRelative Stereochemistry
(1R,3S)-3-AminocyclohexanolEnantiomercis
(1S,3S)-3-AminocyclohexanolDiastereomertrans
(1R,3R)-3-AminocyclohexanolDiastereomertrans

Aminocyclopentanols represent a class of related cyclic amino alcohols. Structurally, they are similar to aminocyclohexanols as they both feature hydroxyl and amino groups on a cycloalkane ring. However, the five-membered ring of cyclopentane is more strained and has different conformational preferences (envelope and twist conformations) compared to the more stable chair conformation of cyclohexane. dalalinstitute.com This difference in ring structure can influence the relative positioning of substituents and the molecule's biological and chemical properties. For example, methods have been developed for the enantiomerically pure synthesis of analogues like trans-2-aminocyclopentanol. acs.org

Absolute and Relative Stereochemistry of this compound

The stereochemistry of a chiral molecule can be described in two ways:

Absolute Stereochemistry : This refers to the actual three-dimensional arrangement of atoms at each chiral center. For the subject compound, the Cahn-Ingold-Prelog (CIP) priority rules assign the configuration at carbon 1 (with the -OH group) as S and at carbon 3 (with the -NH2 group) as R. This (1S,3R) designation is an unambiguous descriptor of the molecule's absolute configuration. ox.ac.uk

Relative Stereochemistry : This describes the position of substituents relative to each other. In (1S,3R)-3-Aminocyclohexanol, the hydroxyl and amino groups are on the same side of the ring, defining its relative stereochemistry as cis. nih.gov Therefore, the compound can also be referred to as cis-(1S,3R)-3-Aminocyclohexanol.

Conformational Analysis of the Cyclohexane Ring in Aminocyclohexanols

To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar chair conformation. libretexts.orgyoutube.com In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). libretexts.org

Through a process called ring flipping, one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa. libretexts.org For substituted cyclohexanes, the conformation that places bulky substituents in the more spacious equatorial positions is generally more stable, as this minimizes unfavorable steric interactions known as 1,3-diaxial interactions. libretexts.org

The conformational preference for the diastereomers of 3-aminocyclohexanol is as follows:

cis-Isomers ((1S,3R) and (1R,3S)) : To minimize steric strain, the most stable conformation for the cis isomer is a chair form where both the amino and hydroxyl groups occupy equatorial positions. This diequatorial arrangement is significantly more stable than the diaxial conformation that would result from a ring flip. nih.gov

trans-Isomers ((1S,3S) and (1R,3R)) : In the trans configuration, one substituent must be axial while the other is equatorial in any given chair conformation. The molecule will interconvert between two chair forms, but since both conformations will have one axial and one equatorial group, they are of similar energy.

The table below summarizes the substituent positions in the most stable chair conformations.

IsomerRelative StereochemistrySubstituent Positions (C1-OH, C3-NH2)
(1S,3R)-3-AminocyclohexanolcisEquatorial, Equatorial
(1R,3S)-3-AminocyclohexanolcisEquatorial, Equatorial
(1S,3S)-3-AminocyclohexanoltransAxial, Equatorial (or Equatorial, Axial)
(1R,3R)-3-AminocyclohexanoltransAxial, Equatorial (or Equatorial, Axial)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B8022983 (1S,3R)-3-Aminocyclohexanol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-aminocyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXTVICXVECGR-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,3r 3 Aminocyclohexanol Hydrochloride

Strategies for Stereoselective Synthesis

The creation of stereochemically pure (1S,3R)-3-Aminocyclohexanol, a chiral amine and alcohol with a cyclohexane (B81311) backbone, is of significant interest in medicinal chemistry and asymmetric synthesis due to its potential as a building block for complex molecules and drug candidates. cymitquimica.com The precise spatial arrangement of the amino and hydroxyl groups is crucial for its biological activity and reactivity. cymitquimica.com Consequently, synthetic strategies are focused on controlling the stereochemistry during the synthesis.

Reduction of β-Enaminoketones Derived from 1,3-Cyclohexanediones

One effective strategy for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones. nih.govnih.govdoaj.org This method provides a pathway to both cis and trans isomers, with the stereochemical outcome influenced by the reaction conditions and the structure of the starting materials. nih.gov

The synthesis begins with the preparation of β-enaminoketone precursors. researchgate.net These are typically synthesized through a condensation reaction between a 1,3-cyclohexanedione (B196179) and a primary amine. psu.edu For example, 4,4-dimethyl-1,3-cyclohexanedione (B1345627) can be reacted with amines like benzylamine (B48309) or the chiral (S)-α-methylbenzylamine. nih.govresearchgate.net The reaction is generally carried out in a solvent such as toluene (B28343) at reflux, using a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product. mdpi.com This condensation yields the corresponding β-enaminoketones in high yields. psu.edu

Table 1: Synthesis of β-Enaminoketone Precursors

1,3-Diketone Amine Product Yield
4,4-dimethyl-1,3-cyclohexanedione Benzylamine 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one 85% researchgate.netpsu.edu

This table summarizes the high-yield synthesis of β-enaminoketone precursors through condensation reactions.

The subsequent step is the reduction of the β-enaminoketones to form the desired 3-aminocyclohexanols. researchgate.net A common method employs sodium metal in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol at room temperature. nih.govnih.govdoaj.org This dissolving metal reduction is effective in converting the enaminone functionality to the corresponding amino alcohol. psu.edu The reaction generally proceeds with good yields, affording a diastereomeric mixture of the amino alcohol products. researchgate.net For instance, the reduction of the β-enaminoketones derived from 4,4-dimethyl-1,3-cyclohexanedione with benzylamine and (S)-α-methylbenzylamine resulted in yields of 77% and 75%, respectively. researchgate.netpsu.edu The regioselectivity of the reduction targets the ketone and the enamine double bond, leading to the desired 1,3-amino alcohol structure.

Intramolecular hydrogen bonding plays a crucial role in controlling the stereochemical outcome of synthetic reactions. nih.gov In the context of the reduction of β-enaminoketones, the formation of an intramolecular hydrogen bond between the nitrogen's lone pair and a hydrogen donor, or the coordination of the metal cation (like Na+) between the nitrogen and the carbonyl oxygen, can lock the molecule into a specific conformation. researchgate.netnih.gov This pre-organization of the substrate influences the direction of hydride attack from the reducing agent.

In the reduction of the chiral β-enaminoketone derived from (S)-α-methylbenzylamine, the diastereoselectivity is explained by the formation of a chelate between the sodium cation, the carbonyl oxygen, and the nitrogen atom. researchgate.net This intermediate directs the hydride attack to the less sterically hindered face of the carbonyl group, leading to a preferential formation of the cis diastereomer. researchgate.net This interaction effectively serves as a form of stereochemical control, guiding the reduction to a specific outcome. nih.gov The presence of such noncovalent interactions can enhance reactivity and stabilize transition states, ultimately leading to improved stereoselectivity. nih.gov

A significant challenge in this synthetic approach is achieving high diastereomeric purity, as the reduction often yields a mixture of stereoisomers. nih.gov For example, the reduction of 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one yields a mixture of cis and trans amino alcohols in an 89:11 ratio. nih.govmdpi.com

The separation of these diastereomers can be complex. nih.gov While the diastereomeric mixture from the (S)-α-methylbenzylamine derivative could be separated by column chromatography to yield the pure cis and trans products, the separation of the four stereoisomers produced from the benzylamine derivative was not attempted due to its complexity. nih.govmdpi.com Analysis of the product mixture is typically performed using gas chromatography-mass spectrometry (GC-MS) with a chiral column, which allows for the identification and quantification of the different stereoisomers. mdpi.com For closely related diastereomers with similar polarities, separation can be particularly challenging, sometimes requiring high-performance chromatography techniques. thieme-connect.de

Table 2: Diastereomeric Ratio and Yields of Amino Alcohols

β-Enaminoketone Precursor Total Yield of Amino Alcohols Diastereomeric Ratio (cis:trans) Isolated Yield (cis) Isolated Yield (trans)
Product of Benzylamine 77% Not Separated - -

This table illustrates the outcomes of the reduction, highlighting the diastereomeric ratios and the yields of the separated isomers.

Catalytic Hydrogenation of 3-Nitrocyclohexanol

An alternative pathway for the synthesis of aminocyclohexanols is the catalytic hydrogenation of the corresponding nitro-alcohol precursor. rsc.org Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines due to its efficiency and cleaner reaction profiles. google.com This method can be applied to the synthesis of various valuable chemicals, including cyclohexylamine (B46788) and cyclohexanol (B46403) from nitrocyclohexane. rsc.orgbohrium.com

The synthesis of (1S,3R)-3-Aminocyclohexanol via this route would start with 3-nitrocyclohexanol. The selective hydrogenation of the nitro group in the presence of a hydroxyl group requires careful selection of the catalyst and reaction conditions. Catalysts based on noble metals like platinum (Pt) or palladium (Pd) are commonly employed for nitro group reductions. google.com The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst support and the presence of additives can prevent the accumulation of undesirable byproducts like hydroxylamines and improve the purity of the final amine product. google.com The stereochemistry of the starting 3-nitrocyclohexanol would determine the stereochemistry of the resulting 3-aminocyclohexanol (B121133), assuming the hydrogenation does not affect the existing chiral centers.

Catalyst Systems and Reaction Parameters (e.g., Palladium-on-Carbon, Ruthenium)

Catalytic hydrogenation is a cornerstone for the synthesis of 3-aminocyclohexanol derivatives. The choice of catalyst and reaction conditions is paramount in achieving high conversion and stereoselectivity.

Palladium-on-Carbon (Pd/C): This catalyst is widely employed for the reduction of various functional groups. In the synthesis of aminocyclohexanols, Pd/C is often used for the hydrogenation of double bonds in cyclic precursors or for the reduction of protected amino groups. google.comgoogle.com For instance, a common route involves the hydrogenation of an unsaturated cyclic intermediate. google.com The preparation of the catalyst itself can be tailored, with methods involving the reduction of palladium chloride on a carbon support like Norit or Darco. orgsyn.org The activity and selectivity of the catalyst can be influenced by the palladium loading (typically 5-10%) and the preparation method. orgsyn.org

Reaction parameters for Pd/C hydrogenation are critical for success. Key variables include:

Hydrogen Pressure: Pressures can range from atmospheric to high pressure (e.g., 1.0 MPa). google.com

Temperature: Reactions are often conducted at temperatures ranging from ambient (20°C) to elevated (50°C) to increase the reaction rate. google.com

Catalyst Loading: The amount of catalyst is optimized to ensure complete reaction without being excessively costly.

Ruthenium-based Catalysts: While less commonly cited for this specific transformation in the initial literature, Ruthenium catalysts, often supported on carbon or alumina, are powerful for the hydrogenation of aromatic rings and ketones. They can offer different selectivity profiles compared to palladium and are a key area of investigation for optimizing the reduction of ketone or enamine precursors to the desired aminocyclohexanol.

The table below summarizes typical parameters for catalytic hydrogenation in related syntheses.

Catalyst SystemPrecursor TypePressure (MPa)Temperature (°C)Reported YieldReference
10% Palladium on CarbonUnsaturated Amine Intermediate1.02058.2% google.com
Palladium on CarbonUnsaturated Amine Intermediate1.05045.3% google.com
Influence of Solvent Systems on Stereoselectivity

The solvent system plays a crucial role in directing the stereochemical outcome of the reduction. The polarity, coordinating ability, and protic or aprotic nature of the solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the facial selectivity of the hydrogenation.

In the synthesis of 3-aminocyclohexanols, alcoholic solvents and ethers are frequently used. google.commdpi.com

Alcohols (Isopropanol, Methanol): Protic solvents like isopropanol (B130326) can act as a hydrogen source in certain transfer hydrogenation reactions and can stabilize charged intermediates. google.commdpi.com The use of an acidic solution, such as hydrogen chloride in isopropanol, is employed not only to facilitate the reaction but also to directly crystallize the final hydrochloride salt. google.com

The choice of solvent impacts how the precursor molecule adsorbs onto the catalyst surface. For a cyclic ketone or enamine, one face may be sterically hindered. The solvent can influence the equilibrium between different substrate conformations, favoring one that leads to the desired cis-(1S,3R) product upon hydrogen addition.

Optimization Protocols for Industrial Scalability

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization to ensure safety, cost-effectiveness, and high throughput. For (1S,3R)-3-Aminocyclohexanol hydrochloride, this involves moving from batch processes to more efficient setups.

Key optimization strategies include:

Catalyst Screening and Loading Reduction: Identifying the most active and selective catalyst (e.g., Pd/C, Raney Nickel, Ruthenium) and minimizing its loading reduces costs and heavy metal contamination. google.com

Process Parameter Optimization: A Design of Experiments (DoE) approach can be used to systematically optimize temperature, pressure, substrate concentration, and reaction time to maximize space-time yield.

Continuous Flow Hydrogenation: For large-scale production, continuous flow reactors offer significant advantages over batch reactors. A tubular reactor packed with a fixed-bed catalyst allows for better heat and mass transfer, improved safety in handling hydrogen gas, and higher productivity. This methodology reduces production costs and enhances process control.

The following table outlines key metrics for industrial process optimization, based on analogous chemical processes.

Optimization ParameterGoalMethodAnticipated Benefit
Catalyst Reduce cost and wasteScreen various catalysts (Pd, Ru, Ni); Lower catalyst loadingLower production cost; Easier product purification
Reaction Conditions Maximize throughputStatistical optimization (DoE) of T, P, flow rateHigher space-time yield; Reduced cycle time
Reactor Technology Improve safety and efficiencyImplement continuous flow reactor with fixed-bed catalystEnhanced safety; 30% or more cost reduction over batch

Alternative and Emerging Synthetic Routes

Beyond traditional catalytic hydrogenation, several alternative and emerging methods are being developed to access this compound with high enantiopurity.

Enantioselective Reductions of Cyclic Precursors

This strategy focuses on the stereocontrolled reduction of prochiral cyclic ketones or enamines. One effective method begins with the condensation of a 1,3-cyclohexanedione with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral β-enaminoketone. mdpi.com The subsequent reduction of the ketone functionality is directed by the existing stereocenter, leading to the formation of the desired 1,3-amino alcohol with a specific diastereoselectivity. mdpi.com The choice of reducing agent (e.g., sodium in an alcohol/THF mixture) is critical for achieving the desired cis or trans relationship between the amino and hydroxyl groups. mdpi.com After reduction, the chiral auxiliary is cleaved to yield the final product.

Bio-catalytic Approaches (e.g., Enzymatic Reductions)

Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules. Enzymes operate under mild conditions and can provide exquisite control over stereochemistry.

Lipases for Kinetic Resolution: In some routes, a racemic mixture of a protected aminocyclohexanol is resolved using a lipase, such as Novozym 435. google.com The enzyme selectively acylates one of the enantiomers (e.g., with vinyl acetate), allowing for the easy separation of the acylated product from the unreacted enantiomer. google.com

Enzyme Cascades: More advanced approaches utilize multi-enzyme cascade reactions. For instance, an enoate reductase (ERED) can selectively reduce the double bond of a cyclic enone, followed by a reductive amination step catalyzed by an amine transaminase (ATA) to install the amino group with high stereocontrol. researchgate.net By engineering both the ERED and ATA enzymes, researchers can fine-tune the process to produce a specific diastereomer, such as the (1R,3R) configuration found in related cyclohexylamines, with high purity. researchgate.net

Process Optimization and Yield Enhancement in Research Synthesis

In a research setting, process optimization aims to maximize yield and purity on a smaller scale, providing a robust method for producing material for further studies. Key factors include the strategic use of protecting groups and the careful selection of reagents and purification methods.

A common strategy involves the use of a tert-butoxycarbonyl (Boc) protecting group for the amine. The synthesis often starts from a precursor like Boc-protected (1S,3R)-3-hydroxycyclopentylamine, which undergoes deprotection in the final step. chemicalbook.com

Optimization efforts focus on:

Deprotection Step: The final deprotection of the Boc group is typically achieved using a strong acid. A solution of hydrogen chloride in an organic solvent like 1,4-dioxane (B91453) or isopropanol is highly effective. google.comchemicalbook.com Stirring at room temperature for a few hours is often sufficient for complete conversion. chemicalbook.com

Crystallization and Purification: Yield is significantly enhanced by optimizing the crystallization of the final hydrochloride salt. After the deprotection reaction, the solvent is often concentrated, and an anti-solvent (like acetonitrile) is added to induce precipitation, resulting in a high-purity solid product. chemicalbook.com This method has been reported to achieve yields as high as 95%. chemicalbook.com

Reaction Monitoring: Techniques like TLC or LC-MS are used to monitor the reaction to completion, preventing the formation of byproducts from over-reaction and ensuring the optimal reaction time is used before workup.

The table below highlights findings from different optimized research syntheses.

Final StepReagentsSolventYieldReference
Deblocking and Salt FormationAcetyl chloride, IsopropanolIsopropanol- google.com
Boc DeprotectionHydrogen chloride (4M)1,4-Dioxane95% chemicalbook.com
Hydrogenation and Salt Formation10% Pd/C, H₂, HCl gasMethyl tert-butyl ether58.2% google.com

Purification and Isolation Techniques for Enantiomeric Excess and Diastereomeric Purity

The synthesis of this compound often results in a mixture of stereoisomers. Therefore, effective purification and isolation techniques are critical to achieving high enantiomeric and diastereomeric purity. The primary methods employed are diastereomeric salt crystallization and chiral chromatography, which are designed to separate the desired (1S,3R) isomer from its enantiomer ((1R,3S)-3-Aminocyclohexanol) and any diastereomeric impurities.

A widely utilized method for the resolution of racemic amines is the formation of diastereomeric salts using a chiral resolving agent. nih.gov For the separation of aminocyclohexanol enantiomers, a chiral acid, such as L-(+)-tartaric acid, is a common choice. wisc.edu

The underlying principle of this technique is the reaction of the racemic aminocyclohexanol with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. rsc.org

The general procedure involves dissolving the mixture of aminocyclohexanol stereoisomers in a suitable solvent and adding the chiral resolving agent. The solution is then carefully cooled or the solvent is slowly evaporated, leading to the precipitation of the less soluble diastereomeric salt. The selection of the solvent is crucial and can significantly influence the efficiency of the resolution. nih.gov After filtration, the desired enantiomer can be liberated from the purified diastereomeric salt by treatment with a base. Finally, the addition of hydrochloric acid yields the target this compound.

The table below illustrates a representative outcome of a diastereomeric salt crystallization for a related aminocyclohexane derivative, highlighting the potential for achieving high diastereomeric excess.

StepCompoundDiastereomeric Excess (de)Yield
1Diastereomeric amide mixture--
2First fractional crystallization84%32%
3Second fractional crystallization99%16% (total)
Data adapted from a study on a related chiral cycloalkane derivative to illustrate the principle of fractional crystallization. nih.gov

Preparative chiral chromatography is another powerful technique for the separation of enantiomers and diastereomers, offering high resolution and the ability to isolate highly pure stereoisomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. unife.it

For the purification of (1S,3R)-3-Aminocyclohexanol, a column packed with a suitable CSP, such as a polysaccharide-based selector (e.g., cellulose (B213188) or amylose (B160209) derivatives), can be employed. nih.gov The stereoisomeric mixture is dissolved in a mobile phase and passed through the column. The differential interactions between the enantiomers and the CSP cause one enantiomer to elute from the column before the other.

The efficiency of the separation is dependent on several factors, including the choice of CSP, the composition of the mobile phase, the flow rate, and the temperature. Gas chromatography using a chiral column can also be utilized for the analysis and separation of aminocyclohexanol stereoisomers. nih.gov

The following table presents a hypothetical separation of 3-aminocyclohexanol isomers using chiral HPLC, demonstrating the typical data obtained.

IsomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee)
(1R,3S)-3-Aminocyclohexanol10.249.5-
(1S,3R)-3-Aminocyclohexanol12.550.51.0% (initial)
After Purification
(1S,3R)-3-Aminocyclohexanol12.5>99.5>99%
This table is a representative example and not based on specific experimental data for this compound.

To confirm the enantiomeric and diastereomeric purity of the final this compound product, analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. unife.itnih.gov Chiral HPLC can provide a quantitative measure of the enantiomeric excess (ee), while NMR, sometimes with the use of chiral solvating agents, can be used to determine the diastereomeric excess (de). asdlib.org

Reaction Chemistry and Derivatization of 1s,3r 3 Aminocyclohexanol Hydrochloride

Reactivity of the Amino Functional Group

The primary amino group in (1S,3R)-3-aminocyclohexanol is a nucleophilic center and can participate in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of displacing leaving groups in SN2 reactions. For instance, it can react with alkyl halides to form secondary or tertiary amines. The hydrochloride salt must first be neutralized with a base to free the primary amine for it to act as a nucleophile. The general scheme for N-alkylation is as follows:

General Reaction Scheme for N-Alkylation

(1S,3R)-3-Aminocyclohexanol + R-X → (1S,3R)-3-(Alkylamino)cyclohexanol + HX

(where R-X is an alkylating agent)

While specific examples for (1S,3R)-3-aminocyclohexanol are not extensively documented in readily available literature, the N-benzylation of related aminocyclohexanol derivatives is a common transformation, often achieved using benzyl (B1604629) bromide and a base like potassium carbonate.

Amidation and Acylation Reactions

One of the most important reactions of the amino group is its acylation to form amides. This is typically achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions are fundamental in the synthesis of pharmaceuticals. For example, (1S,3R)-3-Aminocyclohexanol hydrochloride is a key reactant in the preparation of isoxazole (B147169) carboxamide compounds that act as potent and orally active TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, which are investigated as potential analgesics. chemicalbook.com

The general reaction involves the coupling of the amine with a carboxylic acid, often facilitated by peptide coupling reagents.

Table 1: Common Reagents for Amidation/Acylation

Reagent Type Specific Examples
Acyl Halides Acetyl chloride, Benzoyl chloride
Anhydrides Acetic anhydride, Succinic anhydride

A typical procedure would involve dissolving the carboxylic acid and a coupling agent in a suitable solvent, followed by the addition of (1S,3R)-3-aminocyclohexanol (after neutralization of the hydrochloride salt with a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine).

Oxidative Transformations (e.g., to Nitroso or Nitro Derivatives)

The oxidation of primary aliphatic amines can lead to a variety of products, including nitroso and nitro compounds, although these reactions can be challenging to control and may require specific reagents to avoid over-oxidation or side reactions. The direct oxidation of the amino group in aminocyclohexanols to nitroso or nitro derivatives is not a commonly reported transformation. More prevalent is the oxidation of the alcohol moiety, as discussed later. However, methods for the selective N-oxidation of primary aromatic amines to nitroso derivatives using molybdenum acetylide oxo-peroxo complexes as catalysts have been developed. researchgate.net The applicability of such systems to aliphatic amines like (1S,3R)-3-aminocyclohexanol would require further investigation.

Reductive Transformations

While the primary amino group itself is already in a reduced state, it can be part of a larger functional group that undergoes reduction. For instance, if the amine is first acylated, the resulting amide can be reduced. However, a more relevant reductive transformation in the context of aminocyclohexanol synthesis is the hydrogenation of related aromatic compounds. For example, the catalytic hydrogenation of aminophenol derivatives over a palladium catalyst can yield aminocyclohexanols. researchgate.net This highlights a synthetic route to the aminocyclohexanol core rather than a direct transformation of the amino group itself.

Furthermore, the reduction of azides to amines is a common synthetic strategy. If (1S,3R)-3-azidocyclohexanol were available, its reduction via catalytic hydrogenation (e.g., using Rh/Al₂O₃ as a catalyst to preserve other sensitive groups) would yield (1S,3R)-3-aminocyclohexanol. bris.ac.uk

Protecting Group Chemistry (e.g., Boc-derivatization)

To selectively react the hydroxyl group, the more nucleophilic amino group often needs to be protected. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its straightforward removal under acidic conditions. fishersci.co.uk

The Boc-protection of this compound involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The base neutralizes the hydrochloride salt and facilitates the reaction.

General Reaction for Boc-Protection

This compound + (Boc)₂O + Base → (1S,3R)-N-Boc-3-aminocyclohexanol

Table 2: Typical Conditions for Boc-Protection of Amines

Solvent Base Temperature
Dichloromethane (B109758) Triethylamine (TEA) Room Temperature
Tetrahydrofuran (B95107) (THF)/Water Sodium Bicarbonate (NaHCO₃) 0 °C to Room Temperature

The resulting Boc-protected aminocyclohexanol can then undergo further reactions at the hydroxyl position. The Boc group can be readily removed with acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. fishersci.co.uk

Reactivity of the Hydroxyl Functional Group

The secondary hydroxyl group in (1S,3R)-3-aminocyclohexanol can undergo reactions typical of alcohols, such as oxidation, esterification, and etherification. For these reactions to occur selectively, the amino group is usually protected.

With the amino group protected (e.g., as a Boc-carbamate), the hydroxyl group can be oxidized to a ketone using a variety of oxidizing agents. Highly chemoselective methods for the aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds have been developed using systems like 2-azaadamantane (B3153908) N-oxyl (AZADO) with a copper catalyst. researchgate.netelsevierpure.com This allows for the synthesis of aminoketones without the need for a protection-deprotection sequence.

Esterification can be achieved by reacting the N-protected aminocyclohexanol with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using DCC/DMAP). Similarly, etherification can be performed, for example, through a Williamson ether synthesis by first converting the alcohol to its alkoxide with a strong base and then reacting it with an alkyl halide. The acidity of the hydroxyl group can influence its reactivity in these transformations. organic-chemistry.org

Oxidation Reactions (e.g., to Ketones or Aldehydes)

The secondary alcohol functionality in (1S,3R)-3-aminocyclohexanol is susceptible to oxidation to yield the corresponding ketone, (1S)-3-aminocyclohexanone. This transformation is a fundamental tool for further derivatization, as the resulting ketone can participate in a host of subsequent reactions. The amino group in the starting material typically requires protection prior to oxidation to prevent side reactions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent over-oxidation or side reactions involving the protected amino group.

Table 1: Hypothetical Oxidation of N-Protected (1S,3R)-3-Aminocyclohexanol

Starting Material (N-Protected)Oxidizing AgentProductPotential Yield (%)
N-Boc-(1S,3R)-3-aminocyclohexanolPyridinium Chlorochromate (PCC)N-Boc-(1S)-3-aminocyclohexanone>85
N-Cbz-(1S,3R)-3-aminocyclohexanolSwern OxidationN-Cbz-(1S)-3-aminocyclohexanone>90

Note: This table is illustrative and based on general principles of organic synthesis, as specific literature data for the oxidation of this exact compound is limited.

Substitution Reactions

The amino group of this compound is a primary amine and thus readily undergoes a variety of substitution reactions, most notably N-alkylation and N-acylation, to furnish a diverse range of derivatives. These reactions are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.

N-Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), offers a more controlled method for the synthesis of secondary and tertiary amines.

N-Acylation: The reaction of the amino group with acyl chlorides or acid anhydrides in the presence of a base provides the corresponding amides. This is a robust and high-yielding reaction. For instance, reaction with acetyl chloride would yield N-((1S,3R)-3-hydroxycyclohexyl)acetamide. The presence of the hydroxyl group may necessitate the use of protecting groups to ensure selective N-acylation.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be derivatized through etherification and esterification reactions. As with oxidation, the amino group is typically protected beforehand to prevent it from interfering with the desired reaction.

Etherification: The Williamson ether synthesis is a common method for the formation of ethers. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction of N-protected (1S,3R)-3-aminocyclohexanol with methyl iodide after deprotonation would yield the corresponding methyl ether, (1S,3R)-3-methoxycyclohexylamine (after deprotection).

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivatives, such as an acyl chloride or acid anhydride. Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a classic method. Alternatively, reaction with an acyl chloride in the presence of a base like pyridine (B92270) is often more efficient.

Cyclization and Rearrangement Reactions Involving the Cyclohexane (B81311) Ring

The bifunctional nature of (1S,3R)-3-aminocyclohexanol and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

One important class of heterocycles that can be synthesized are oxazines. For example, reaction of (1S,3R)-3-aminocyclohexanol with an aldehyde or ketone can lead to the formation of an intermediate that, upon cyclization, can yield a tetrahydro-1,3-oxazine ring system. The specific conditions and reagents will dictate the final structure of the product.

Furthermore, the ketone synthesized from the oxidation of (1S,3R)-3-aminocyclohexanol can be converted to its oxime derivative by reaction with hydroxylamine. This oxime can then undergo a Beckmann rearrangement, a reaction that transforms an oxime into an amide. In the case of a cyclic oxime, this rearrangement results in a lactam, thereby expanding the ring size. This provides a pathway to caprolactam analogs with defined stereochemistry.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of two distinct functional groups, the amino and hydroxyl groups, introduces the challenge and opportunity of regioselectivity in derivatization reactions. For instance, in acylation reactions using a limited amount of an acylating agent, the more nucleophilic amino group is expected to react preferentially over the hydroxyl group, leading to selective N-acylation. However, by carefully choosing the reaction conditions and protecting groups, it is possible to direct the reaction to the hydroxyl group.

The stereochemistry of the starting material, with its (1S,3R) configuration, plays a crucial role in the stereochemical outcome of its reactions. The cis relationship between the amino and hydroxyl groups (in the free base form, they can be equatorial-axial or axial-equatorial depending on the chair conformation) can influence the approach of reagents and the stability of transition states, thereby directing the stereochemical course of the reaction. For reactions occurring at the chiral centers (C1 and C3), the existing stereochemistry will influence the formation of new stereocenters, potentially leading to diastereomeric products. The stereoselectivity of these reactions is a key consideration in the synthesis of enantiomerically pure target molecules.

Spectroscopic and Chromatographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (1S,3R)-3-Aminocyclohexanol hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic arrangement and stereochemical configuration.

Proton (¹H) NMR spectroscopy is the primary method for determining the stereochemistry of substituted cyclohexanes. The cis configuration of (1S,3R)-3-Aminocyclohexanol, where the amino and hydroxyl groups are on the same side of the ring, is confirmed by analyzing the coupling constants of specific protons. In its preferred chair conformation, the bulky substituents occupy equatorial positions, which forces the protons on C1 (attached to the hydroxyl group) and C3 (attached to the amino group) into axial positions.

These axial protons (H-1 and H-3) exhibit characteristic large axial-axial couplings with adjacent axial protons. This typically results in a triplet of triplets multiplicity for these signals, a key indicator of the cis arrangement. nih.gov In contrast, the trans isomer would show smaller coupling constants for these protons due to equatorial-axial or equatorial-equatorial interactions. Thus, ¹H NMR is crucial for distinguishing between the cis and trans isomers. chemicalbook.comchemicalbook.com

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (axial)~3.6tt (triplet of triplets)Large (e.g., J ≈ 11, 4 Hz)
H-3 (axial)~2.7tt (triplet of triplets)Large (e.g., J ≈ 11, 4 Hz)
Cyclohexyl H (axial)~1.8 - 2.0m (multiplet)-
Cyclohexyl H (equatorial)~1.1 - 1.4m (multiplet)-

Note: Data is illustrative and based on typical values for cis-3-substituted cyclohexanols. Exact values can vary with solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For (1S,3R)-3-Aminocyclohexanol, six distinct signals are expected, corresponding to the six carbon atoms of the cyclohexane (B81311) ring. The chemical shifts of C1 and C3 are significantly influenced by the attached electronegative oxygen and nitrogen atoms, causing them to appear downfield.

The stereochemistry also impacts the ¹³C NMR spectrum. A comparison between the cis and trans isomers reveals noticeable differences in the chemical shifts of the carbon atoms, particularly C1, C3, and the adjacent carbons (C2, C4, C6). nih.gov These differences arise from varying steric interactions in the different three-dimensional arrangements, making ¹³C NMR a valuable tool for isomer identification. nih.gov

Carbon Assignment Typical Chemical Shift (δ, ppm)
C1 (-CHOH)~67-70
C3 (-CHNH2)~50-55
C2, C4, C5, C6~24-45

Note: Data is illustrative and based on typical values for cis-3-aminocyclohexanol and related structures. nih.govnih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps trace the proton-proton connectivity around the cyclohexane ring, confirming the sequence of CH and CH₂ groups. nih.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.orgcolumbia.edu It provides a definitive link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s). nih.govcolumbia.edu

Together, these 2D NMR techniques provide irrefutable evidence for the structure of this compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of (1S,3R)-3-Aminocyclohexanol and for determining the ratio of cis to trans isomers in a mixture. nih.gov

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (often a chiral column for separating stereoisomers). The different isomers separate based on their interaction with the column's stationary phase, eluting at different retention times. As each component exits the column, it enters the mass spectrometer, which generates a mass spectrum that confirms its identity. The area under each peak in the chromatogram is proportional to the amount of that isomer present, allowing for accurate quantification of isomer ratios. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its molecular mass with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For (1S,3R)-3-Aminocyclohexanol, HRMS provides definitive confirmation of its molecular formula, C₆H₁₃NO. The experimentally measured mass is compared against the theoretically calculated mass, and a close match validates the compound's identity. nih.gov

Compound/Ion Formula Calculated Exact Mass (Da) Observed Mass (Da)
(1S,3R)-3-Aminocyclohexanol (Free Base)C₆H₁₃NO115.09971Typically within ± 0.002
Protonated Free Base [M+H]⁺C₆H₁₄NO⁺116.10700Typically within ± 0.002

Note: The observed mass is an example of a typical HRMS result. The hydrochloride salt itself is not typically observed, but rather the protonated free base. nih.govnih.govuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the hydroxyl group, the amino group (as an ammonium (B1175870) salt), and the saturated hydrocarbon ring. pressbooks.pubopenstax.org The presence of the hydrochloride salt significantly influences the N-H stretching vibrations.

The primary functional groups and their expected absorption ranges are:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding. lumenlearning.com

N-H Stretch: As a hydrochloride salt, the primary amine is protonated to form an ammonium (R-NH₃⁺) group. This results in a broad, strong absorption in the 3200-2800 cm⁻¹ range, which can overlap with C-H stretching bands.

C-H Stretch: Strong absorptions from the C-H bonds of the cyclohexane ring are expected between 2960 and 2850 cm⁻¹. libretexts.org

N-H Bend: The bending vibration for the ammonium group typically appears in the 1600-1500 cm⁻¹ region.

C-O Stretch: A distinct C-O stretching band is expected in the 1260-1050 cm⁻¹ range, confirming the presence of the alcohol group. lumenlearning.com

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Absorption Range (cm⁻¹) Intensity
Alcohol (O-H) Stretch 3400 - 3200 Strong, Broad
Ammonium (N-H) Stretch 3200 - 2800 Strong, Broad
Alkane (C-H) Stretch 2960 - 2850 Strong
Ammonium (N-H) Bend 1600 - 1500 Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For a chiral compound like this compound, this technique provides definitive proof of its absolute configuration.

By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, researchers can map the precise spatial coordinates of each atom. This reveals:

Absolute Stereochemistry: It confirms the (1S,3R) configuration, showing the specific orientation of the amino and hydroxyl groups relative to the cyclohexane ring.

Conformation: The analysis elucidates the preferred chair conformation of the cyclohexyl ring and establishes the equatorial or axial positions of the substituents.

Intermolecular Interactions: It details the hydrogen bonding network in the crystal lattice, involving the hydroxyl group, the ammonium group, and the chloride counter-ion, which governs the compound's crystal packing and physical properties.

While a specific crystal structure for this exact compound is not publicly available in the search results, the technique is standard for confirming stereochemistry in related chiral molecules.

Chromatographic Methods for Purity and Stereoisomer Separation

Chromatographic techniques are essential for assessing the chemical and stereochemical purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of non-volatile compounds. bldpharm.com A reversed-phase HPLC method is typically employed for this purpose. The purity is calculated by integrating the area of all peaks in the chromatogram and expressing the area of the main peak corresponding to the target compound as a percentage of the total area.

Table 2: Typical HPLC Parameters for Purity Assessment

Parameter Description
Stationary Phase C18 (Octadecylsilane) bonded to silica (B1680970) particles
Mobile Phase A gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection UV detection at a low wavelength (e.g., 200-210 nm) or Evaporative Light Scattering Detection (ELSD) / Charged Aerosol Detection (CAD) if the compound lacks a strong chromophore.

| Purity Calculation | (Area of Main Peak / Total Area of All Peaks) x 100% |

To ensure the stereochemical integrity of this compound, it is crucial to quantify the amount of its unwanted enantiomer, (1R,3S)-3-Aminocyclohexanol hydrochloride. Chiral HPLC is the method of choice for this separation and quantification. chromatographyonline.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely effective for separating a broad range of chiral compounds, including amines and alcohols. nih.govwindows.net The separation allows for the calculation of the enantiomeric excess (e.e.), a critical quality attribute.

Table 3: Representative Chiral HPLC Method Parameters

Parameter Description
Stationary Phase Polysaccharide-based CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate) on silica gel). nih.gov
Mobile Phase Normal Phase: Hexane/Ethanol mixture. chromatographyonline.com Polar Organic Mode: Acetonitrile/Methanol mixture. chromatographyonline.com
Detection UV, ELSD, or Mass Spectrometry (MS).

| Enantiomeric Excess (e.e.) | Calculated from the peak areas of the (1S,3R) and (1R,3S) enantiomers. |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution technique suitable for separating volatile compounds. nih.gov While the hydrochloride salt itself is non-volatile, it can be analyzed as its more volatile free base, (1S,3R)-3-Aminocyclohexanol, or after conversion to a volatile derivative.

GC is highly effective for determining the ratio of diastereomers. It can be used to separate the target cis isomer ((1S,3R)-3-Aminocyclohexanol) from other potential diastereomeric impurities, such as the trans isomers ((1R,3R)- and (1S,3S)-3-Aminocyclohexanol). This provides a comprehensive profile of the isomeric purity of the sample.

Table 4: General GC Parameters for Isomer Analysis

Parameter Description
Sample Preparation Conversion to the free base or derivatization (e.g., acylation, silylation) to increase volatility.
Stationary Phase A chiral capillary column (for enantiomeric separation) or a standard polar/non-polar column (for diastereomeric separation).
Carrier Gas Helium or Hydrogen.
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS).

| Analysis Goal | Quantification of the ratio of diastereomers to assess isomeric purity. |

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These calculations solve the Schrödinger equation for a given molecular geometry to yield information about energy levels, electron distribution, and molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to characterize the chemical reactivity and stability of a molecule. libretexts.org

A molecule's electrons reside in orbitals, with the HOMO being the orbital of highest energy that contains electrons. libretexts.org These are the electrons most readily available to be donated in a chemical reaction. Conversely, the LUMO is the lowest energy orbital that is unoccupied, representing the most likely place for the molecule to accept electrons. libretexts.org The interaction between these frontier orbitals is central to predicting how a molecule will interact with other chemical species. libretexts.org While detailed quantum chemical studies specifically analyzing the electronic structure and molecular orbitals of (1S,3R)-3-Aminocyclohexanol hydrochloride are not extensively documented in publicly available literature, such calculations would be invaluable for elucidating its reactivity profile.

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a larger macromolecule, such as a protein or enzyme. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This is often used to screen virtual libraries of compounds for potential drug candidates.

Following docking, MD simulations can be employed to study the behavior of the ligand-receptor complex over time. These simulations provide a dynamic view of the binding, revealing the stability of the interaction, the specific atomic contacts (like hydrogen bonds), and the conformational changes that may occur in both the ligand and the receptor upon binding. (1S,3R)-3-Aminocyclohexanol is noted as a reactant in the preparation of potent TRPV1 antagonists, highlighting its relevance in medicinal chemistry. chemicalbook.com Although specific molecular docking and dynamics simulation studies featuring this compound are not detailed in the searched literature, its structural features—a chiral cyclohexane (B81311) ring with amino and hydroxyl groups—make it a prime candidate for such investigations to understand its potential biological interactions. cymitquimica.com

Prediction of Physicochemical Parameters Relevant to Research

Several key physicochemical parameters can be calculated to predict a molecule's behavior in a research or biological setting. These descriptors are crucial for assessing properties related to a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen), including their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For (1S,3R)-3-Aminocyclohexanol, the calculated TPSA is 46.25 Ų. chemscene.comambeed.com A related value of 46.3 Ų is also reported for the base compound and its stereoisomers. nih.govnih.gov

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This parameter is critical for predicting how a compound will partition between the aqueous and lipid phases in a biological system. Various computational models exist to estimate this value. For this compound and its base, several predicted LogP values have been reported. ambeed.com

Prediction MethodPredicted LogP ValueSource
iLOGP0.0 ambeed.com
XLOGP30.74 ambeed.com
WLOGP1.05 ambeed.com
MLOGP0.57 ambeed.com
SILICOS-IT0.39 ambeed.com
Consensus LogP0.55 ambeed.com
ChemScene LogP0.6704 chemscene.com
XLogP3-AA-0.1 nih.gov

This table presents data for the hydrochloride salt and the corresponding free base, as reported by various sources.

The number of hydrogen bond donors and acceptors on a molecule is crucial for its interaction with biological targets and for its solubility. Hydrogen bond donors are typically hydrogens attached to electronegative atoms (like oxygen or nitrogen), while acceptors are electronegative atoms with lone pairs of electrons. For (1S,3R)-3-Aminocyclohexanol, computational methods predict it has 2 hydrogen bond donors and 2 hydrogen bond acceptors. chemscene.comambeed.comnih.govguidechem.com For the hydrochloride salt, the number of hydrogen bond donors increases to 3, while the acceptor count remains at 2. nih.gov

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability. Computational analysis indicates that this compound has 0 rotatable bonds, reflecting the rigidity of the cyclohexane ring structure. chemscene.comambeed.comnih.govnih.gov

Conformation Analysis and Energy Minimization Studies

The conformational preferences of this compound are dictated by the stereochemistry of the cyclohexane ring and the interplay of its amino and hydroxyl substituents. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For the (1S,3R) stereoisomer, this results in two possible chair conformers that can interconvert via a higher-energy boat or twist-boat transition state.

In the hydrochloride salt, the amino group is protonated, forming an ammonium (B1175870) group (-NH3+). The two primary chair conformations are distinguished by the axial or equatorial positions of the hydroxyl and ammonium groups. In the (1S,3R) configuration, one substituent is positioned cis to the other. This leads to one diequatorial conformer and one diaxial conformer.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are instrumental in determining the relative energies of these conformers. Energy minimization calculations typically reveal that the diequatorial conformer is significantly lower in energy, and therefore more stable, than the diaxial conformer. This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are significant steric clashes between axial substituents on the same side of the cyclohexane ring.

Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. In the case of (1S,3R)-3-Aminocyclohexanol, a hydrogen bond could potentially form between the hydroxyl and amino groups. However, in the hydrochloride salt form, the protonated amine is less likely to act as a hydrogen bond acceptor. The solvent environment also significantly influences conformational preference, with polar solvents potentially stabilizing conformers with a larger dipole moment.

A detailed conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the substituent groups and the ring itself. This would identify all local energy minima and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and predominant shapes. While specific high-level computational studies on this compound are not extensively reported in public literature, the principles of conformational analysis of substituted cyclohexanes are well-established.

Table 1: Calculated Physicochemical Properties for (1S,3R)-3-Aminocyclohexanol

PropertyValueSource
Topological Polar Surface Area (TPSA)46.25 ŲChemScene chemscene.com
LogP0.6704ChemScene chemscene.com
Hydrogen Bond Acceptors2ChemScene chemscene.com
Hydrogen Bond Donors2ChemScene chemscene.com
Rotatable Bonds0ChemScene chemscene.com

Note: These properties are for the free base and provide an indication of the molecule's general characteristics.

Virtual Screening and Library Design Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The rigid and defined three-dimensional structure of this compound makes it an attractive scaffold for the design of compound libraries for virtual screening.

A scaffold is the core structure of a molecule to which various functional groups can be attached. By using a common scaffold, chemists can create a library of related compounds with diverse properties. The (1S,3R)-3-Aminocyclohexanol scaffold presents two key points for diversification: the amino and hydroxyl groups. These functional groups can be readily modified through a variety of chemical reactions, allowing for the generation of a large and diverse library of derivatives.

In the context of library design for virtual screening, the (1S,3R)-3-Aminocyclohexanol scaffold offers several advantages:

Stereochemical Complexity: The defined stereochemistry provides a precise three-dimensional arrangement of functional groups, which can be crucial for specific interactions with a biological target.

Rigidity: The cyclohexane ring provides a rigid framework, which reduces the conformational entropy penalty upon binding to a target, potentially leading to higher binding affinities.

Functionality: The presence of both a primary amine (or ammonium salt) and a secondary alcohol allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the scaffold to optimize interactions with a binding site.

Scaffold-based virtual screening can involve searching databases for compounds containing the (1S,3R)-3-Aminocyclohexanol core or using the scaffold as a starting point for the de novo design of new ligands. The goal is to identify novel compounds that possess the desired biological activity by leveraging the structural features of the core scaffold. For instance, this scaffold has been incorporated into molecules targeting the Transient Receptor Potential Vanilloid 1 (TRPV1), where it contributed to achieving a desirable balance of potency and solubility. This highlights its utility as a building block in the design of bioactive compounds.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Role as a Chiral Building Block in Enantioselective Synthesis

(1S,3R)-3-Aminocyclohexanol hydrochloride serves as a fundamental chiral building block, a starting material from which more complex, enantiomerically pure molecules can be constructed. The inherent chirality of this compound, stemming from its two stereocenters, allows it to guide the stereochemical course of a reaction, a process known as asymmetric induction. nih.gov Organic compounds containing the 1,3-amino alcohol motif are recognized as crucial structural components in numerous natural products and potent drugs. rsc.orgnih.gov

The utility of (1S,3R)-3-aminocyclohexanol lies in its defined stereochemistry, which can be transferred to new molecules during a synthesis. Chemists utilize this "chiral pool" strategy to create products with a specific, desired three-dimensional structure, which is often critical for biological activity. nih.gov The hydrochloride salt form enhances the compound's stability and solubility, making it a practical and versatile starting material for multi-step synthetic sequences. nih.gov

Derivatization to Chiral Ligands for Transition Metal Catalysis

The amino and hydroxyl functional groups of (1S,3R)-3-aminocyclohexanol are ideal handles for chemical modification, allowing for its conversion into sophisticated chiral ligands. These ligands can coordinate to a transition metal center, creating a chiral catalytic environment. rsc.orgresearchgate.net Such metal-ligand complexes are the workhorses of asymmetric catalysis, capable of accelerating reactions and controlling their stereochemical outcome with high precision. researchgate.net

The derivatization process often involves converting the amino group into an amide, a sulfonamide, or other coordinating moieties. For instance, the compound can be acylated with a desired carboxylic acid derivative. A notable example is its reaction with isoxazole-3-carbonyl chlorides to form isoxazole-3-carboxamide (B1603040) derivatives. nih.govresearchgate.net In these new structures, the original chirality of the aminocyclohexanol backbone is preserved, creating a ligand that can effectively chelate to a metal and influence the approach of reactants. The rigidity of the cyclohexane (B81311) ring helps to minimize conformational ambiguity, which is beneficial for achieving high levels of stereoselectivity in catalytic processes. researchgate.net

Asymmetric Induction in Organic Reactions

Asymmetric induction is the process by which a chiral entity in a reaction system favors the formation of one enantiomer or diastereomer over another. When (1S,3R)-3-aminocyclohexanol or its derivatives are used, their inherent chirality directs the formation of new stereocenters in a predictable manner. This influence is critical in reactions such as aldol (B89426) additions, alkylations, and reductions. google.com

The mechanism of induction relies on the formation of a diastereomeric transition state. The chiral auxiliary or ligand, derived from (1S,3R)-3-aminocyclohexanol, creates a sterically and electronically biased environment around the reaction center. Reactants are forced to approach from a less hindered direction, leading to the preferential formation of one stereoisomeric product. The effectiveness of this induction is often quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. For example, chiral oxazolidinones derived from similar cyclic amino alcohols have been shown to provide excellent diastereofacial selectivity (greater than 99%) in alkylation and aldol reactions. google.com

Development of Novel Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. (1S,3R)-3-Aminocyclohexanol is an excellent precursor for such auxiliaries. By reacting it with a prochiral substrate, a new chiral entity is formed where the aminocyclohexanol moiety can direct subsequent reactions.

For example, the amino group can form an amide bond with a carboxylic acid, and this new compound can then undergo stereoselective alkylation at the α-position to the carbonyl group. The bulky and conformationally restricted cyclohexyl group effectively shields one face of the resulting enolate, forcing an incoming electrophile to attack from the opposite face. This strategy has been successfully employed with similar auxiliaries like pseudoephedrine to achieve high diastereoselectivity in the formation of α-substituted carboxylic acids. researchgate.net The development of new auxiliaries from precursors like (1S,3R)-3-aminocyclohexanol, which are not derived from the common pool of natural amino acids, offers unique structural properties and conformational rigidities that can be tailored for specific asymmetric transformations. google.com

Case Studies in Stereoselective Transformations Facilitated by (1S,3R)-3-Aminocyclohexanol Derivatives

The practical utility of (1S,3R)-3-aminocyclohexanol as a chiral building block is best illustrated through its application in medicinal chemistry, where precise stereochemistry is paramount.

Case Study 1: Synthesis of TRPV1 Antagonists

In the development of novel antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling, researchers sought to optimize the properties of an isoxazole-3-carboxamide lead compound. nih.govresearchgate.net A key breakthrough was achieved by forming an amide bond between the isoxazole (B147169) core and the amino group of (1S,3R)-3-aminocyclohexanol. nih.govnih.gov This specific derivatization, creating compounds such as N-((1S,3R)-3-hydroxycyclohexyl)-5-(trifluoromethyl)isoxazole-3-carboxamide, successfully provided the required balance of high potency and improved aqueous solubility. nih.gov The resulting chiral derivatives were not only potent modulators of the TRPV1 channel but also showed efficacy in animal models of inflammatory pain, demonstrating the successful transfer of the building block's chirality to create a functional therapeutic agent. nih.govnih.gov

Table 1: Application in TRPV1 Antagonist Development

Compound Moiety Key Role Outcome Reference
(1S,3R)-3-Aminocyclohexanol Chiral scaffold for amide derivatization Provided optimal balance of potency and solubility nih.gov
Isoxazole-3-carboxamide Pharmacophore Forms the core of the antagonist nih.govresearchgate.net
Final Derivative TRPV1 Antagonist Showed antihyperalgesic effects in rat models nih.govnih.gov

Case Study 2: Synthesis of HIV Integrase Inhibitors

(1S,3R)-3-Aminocyclohexanol has also been employed as a crucial chiral intermediate in the synthesis of complex molecules targeting the HIV integrase enzyme. safetylit.org Patents describe the synthesis of novel substituted octahydropyrido-pyrazino-oxazepine derivatives, a class of potent anti-HIV agents. safetylit.org In these multi-step syntheses, the (1S,3R)-3-aminocyclohexanol fragment is incorporated to establish the correct stereochemistry in the fused ring system. The precise orientation of the hydroxyl and amino groups is essential for the subsequent cyclization steps that form the complex heterocyclic core of the final drug candidate. This application underscores the compound's value in constructing architecturally complex and stereochemically dense pharmaceutical targets.

Table 2: Role in HIV Integrase Inhibitor Synthesis

Compound Application Area Role of (1S,3R)-3-Aminocyclohexanol Reference
Substituted Octahydropyrido-pyrazino-oxazepines Antiviral Drug Development (HIV) Chiral building block to set key stereocenters in a complex heterocyclic system. safetylit.org

Utilization As a Key Intermediate in Complex Molecule Synthesis

Synthesis of Fine Chemicals Requiring Stereochemical Control

The precise three-dimensional arrangement of atoms in (1S,3R)-3-Aminocyclohexanol hydrochloride is pivotal in stereoselective synthesis, where the control of chirality is paramount to the function of the final product. This is particularly evident in its application in the synthesis of isoxazole-3-carboxamide (B1603040) derivatives. A notable study focused on the optimization of a screening hit for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The research demonstrated that the incorporation of the (1S,3R)-3-aminocyclohexanol motif was crucial in achieving the desired balance of potency and solubility in the final compounds. nih.gov This highlights the compound's role in fine-tuning the properties of bioactive molecules through precise stereochemical control.

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on chiral building blocks to synthesize enantiomerically pure active pharmaceutical ingredients (APIs). This compound serves as a critical precursor in this domain. Its most prominent application is in the preparation of potent and orally active TRPV1 antagonists, which are being investigated as potential analgesics. chemicalbook.com

In the synthesis of these potential new drugs, the aminocyclohexanol fragment is reacted with an isoxazole (B147169) carboxamide core. Specific compounds from this series, namely compounds 32 and 40 , have shown antihyperalgesic effects in preclinical models. nih.gov The (1S,3R)-stereochemistry of the aminocyclohexanol moiety is essential for the desired biological activity and favorable pharmacokinetic properties of these potential therapeutic agents. nih.gov

Table 1: Application in Pharmaceutical Intermediate Synthesis
IntermediateTarget ClassSignificanceReference
This compoundIsoxazole-3-carboxamide TRPV1 AntagonistsProvides crucial chirality for balancing potency and solubility in potential analgesics. nih.govchemicalbook.com

Rational Design of Derivatives for Specific Molecular Recognition

The design of molecules capable of specific molecular recognition is a cornerstone of supramolecular chemistry and drug design. The amino and hydroxyl groups of (1S,3R)-3-Aminocyclohexanol provide handles for derivatization to create novel chiral ligands and receptors. While direct studies on derivatives of (1S,3R)-3-Aminocyclohexanol for molecular recognition are not extensively documented, the principles of rational design are applicable. For instance, novel chiral imidazole (B134444) cyclophane receptors have been synthesized from histidine derivatives and have demonstrated significant enantioselective recognition for amino acid derivatives. nih.gov This work underscores the potential for developing derivatives of (1S,3R)-3-Aminocyclohexanol that could act as chiral selectors for resolving racemic mixtures or as sensors for chiral molecules. The fixed spatial orientation of the functional groups on the cyclohexane (B81311) ring could lead to highly selective host-guest interactions.

Applications in Materials Science (e.g., Advanced Polymeric Materials, Chiral Sensors)

The integration of chiral units into polymers can imbue them with unique properties, such as the ability to selectively interact with other chiral molecules or to exhibit chiroptical phenomena. While the direct incorporation of this compound into advanced polymeric materials or chiral sensors is not yet widely reported in the literature, the potential for such applications is significant. For example, chiral polymers based on vinyl[2.2]paracyclophane have been synthesized and shown to exhibit circularly polarized luminescence (CPL) properties. mdpi.com This suggests that chiral monomers like derivatives of (1S,3R)-3-Aminocyclohexanol could be polymerized to create materials with advanced optical properties. The development of such polymers could lead to new technologies in areas like chiral chromatography, enantioselective catalysis, and optical data storage.

Emerging Applications in Agrochemistry and Specialty Chemicals

The search for new, effective, and stereoselective agrochemicals is a continuous effort in the chemical industry. Chiral molecules often exhibit different biological activities, with one enantiomer being a potent pesticide or herbicide while the other is inactive or even harmful. Although direct applications of this compound in agrochemistry are not yet established, its role as a precursor to complex chiral molecules suggests potential utility in this field. For instance, a method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride, a key chiral intermediate for an anti-AIDS drug, has been patented, showcasing the importance of such chiral amino-cycloalkanols. google.com The development of efficient synthetic routes to these chiral building blocks could pave the way for their use in creating novel, highly active, and environmentally safer agrochemicals. Similarly, in the realm of specialty chemicals, derivatives of this compound could find use as chiral resolving agents or as components in the synthesis of unique flavors and fragrances where stereochemistry is crucial.

Mechanism of Molecular Interaction and Biological Pathways

Investigation of Molecular Targets and Binding Interactions

Direct studies identifying the specific molecular targets of (1S,3R)-3-Aminocyclohexanol hydrochloride are not extensively documented in publicly available literature. However, its utility as a key intermediate in the synthesis of potent and selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel strongly suggests that its structural motifs are amenable to interacting with the binding sites of such receptors. springernature.com The amino and hydroxyl groups are capable of forming hydrogen bonds and electrostatic interactions, which are fundamental to the recognition and binding at a molecular target. mdpi.com

The general principle of ligand-protein interaction suggests that the cyclohexyl ring provides a rigid core that positions the amino and hydroxyl groups in a precise orientation for interaction with complementary residues in a protein's binding pocket.

Modulation of Enzyme Activity through Stereo-specific Binding

The stereochemistry of chiral molecules is a well-established determinant of their biological activity, particularly in the context of enzyme inhibition. nih.gov For aminocyclohexanol derivatives, the specific spatial arrangement of the amino and hydroxyl groups can lead to stereo-specific binding to the active or allosteric sites of enzymes. nih.gov This can result in the modulation of enzyme activity, either through competitive, non-competitive, or uncompetitive inhibition. mdpi.com

While specific data on the direct enzyme inhibitory activity of this compound is scarce, studies on analogous compounds suggest that such interactions are plausible. The principle of the "three-point attachment" model for chiral recognition posits that the specific stereoisomer will have a much higher affinity for a chiral binding site compared to its enantiomer or diastereomers. nih.govaurorabiomed.com.cn

Below is an illustrative data table showcasing the kind of stereo-specific enzyme inhibition that might be observed with aminocyclohexanol derivatives.

Enzyme TargetCompound StereoisomerIC₅₀ (µM)Inhibition Type
Hypothetical Kinase A(1S,3R)-isomer15.2Competitive
Hypothetical Kinase A(1R,3S)-isomer> 100-
Hypothetical Phosphatase B(1S,3R)-isomer8.9Non-competitive
Hypothetical Phosphatase B(1R,3S)-isomer98.5Weak

This table is for illustrative purposes to demonstrate the concept of stereo-specific enzyme inhibition and is not based on actual experimental data for this compound.

Protein-Ligand Interaction Studies

Exploration of Receptor Agonism/Antagonism (e.g., TRPV1 receptor interaction observed in analogues)

The most significant area of investigation related to this compound is its role in the development of TRPV1 receptor antagonists. springernature.com The TRPV1 receptor is a non-selective cation channel involved in the sensation of pain and heat. springernature.com this compound is a key reactant in the preparation of isoxazole (B147169) carboxamide compounds that act as potent and orally active TRPV1 antagonists. springernature.com

Cell-Based Assays for Preliminary Biological Activity Screening

Cell-based assays are a cornerstone in the early stages of drug discovery for screening compounds for biological activity. For molecules derived from this compound, particularly TRPV1 antagonists, cell-based functional assays are critical. These assays typically use cell lines that stably or inducibly express the target receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells expressing the human TRPV1 channel. mdpi.com

The activity of potential antagonists is measured by their ability to inhibit the cellular response to a known TRPV1 agonist, such as capsaicin. mdpi.com The response is often a measurable signal like an increase in intracellular calcium, which can be detected using fluorescent dyes with a Fluorometric Imaging Plate Reader (FLIPR). mdpi.com

An example of a data table from a preliminary cell-based screening assay is provided below for illustrative purposes.

Compound IDPrecursorTargetAssay TypeAgonist Used% Inhibition at 10 µM
Derivative A(1S,3R)-3-Aminocyclohexanol HClhTRPV1Calcium InfluxCapsaicin (1 µM)85%
Derivative B(1R,3S)-3-Aminocyclohexanol HClhTRPV1Calcium InfluxCapsaicin (1 µM)15%
Control Antagonist-hTRPV1Calcium InfluxCapsaicin (1 µM)95%
(1S,3R)-3-Aminocyclohexanol HCl-hTRPV1Calcium InfluxCapsaicin (1 µM)< 5%

This table is for illustrative purposes to show the expected outcomes in a cell-based assay for derivatives of this compound and is not based on actual experimental data.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

While methods for synthesizing aminocyclohexanols exist, a dedicated focus on greener and more sustainable routes for (1S,3R)-3-aminocyclohexanol hydrochloride is a critical future direction. nih.gov Current multi-step chemical syntheses often involve stoichiometric reagents, harsh conditions, and significant waste generation. rsc.org Future research should prioritize the development of processes that align with the principles of green chemistry.

A highly promising avenue is the exploration of chemoenzymatic cascade reactions. d-nb.infonih.gov One could envision a one-pot synthesis starting from a simple, achiral precursor like 1,3-cyclohexanedione (B196179). This process could involve a sequential enzymatic reaction using a ketoreductase (KRED) for selective monoreduction, followed by a stereoselective amine transaminase (ATA) to install the amino group with the desired (1S,3R) configuration. d-nb.inforesearchgate.net The identification and engineering of novel KREDs and ATAs with high selectivity for this specific substrate would be a key research objective. nih.gov

Furthermore, integrating these biocatalytic steps into a continuous flow system could dramatically enhance process efficiency, safety, and scalability. acs.orgnih.govrsc.org Immobilized enzymes in packed-bed reactors would allow for catalyst recycling and a streamlined workflow, minimizing solvent usage and waste. acs.org

Table 1: Proposed Green Synthetic Strategies and Research Goals
StrategyKey TechnologyPrimary Research GoalPotential Advantages
Chemoenzymatic CascadeKetoreductases (KREDs), Amine Transaminases (ATAs)Develop a one-pot synthesis from 1,3-cyclohexanedione. d-nb.infoHigh stereoselectivity, mild reaction conditions, reduced waste.
Continuous Flow SynthesisImmobilized Biocatalysts, Packed-Bed ReactorsIntegrate enzymatic steps into a continuous manufacturing process. nih.govnih.govIncreased throughput, enhanced safety, catalyst reusability, process intensification.
Bio-based FeedstocksEngineered MicroorganismsUtilize renewable starting materials derived from biomass to produce precursors. d-nb.infoReduced reliance on petrochemicals, improved sustainability profile.

Exploration of Novel Catalytic Applications

The 1,3-amino alcohol motif is a privileged structure for chiral ligands and organocatalysts. nih.govnih.gov However, the specific catalytic applications of (1S,3R)-3-aminocyclohexanol itself remain largely unexplored. Future work should focus on leveraging its chiral scaffold to catalyze a range of asymmetric transformations.

Derivatization of the amino and hydroxyl groups could yield a library of novel bidentate ligands for transition-metal catalysis. These ligands could be screened in reactions such as asymmetric transfer hydrogenation of ketones, nih.govacs.org enantioselective addition of organozinc reagents to aldehydes, nih.gov and other carbon-carbon bond-forming reactions. The rigid cyclohexane (B81311) backbone is expected to create a well-defined chiral pocket around the metal center, potentially inducing high levels of enantioselectivity.

Additionally, the compound could serve as a precursor for novel organocatalysts. For example, derivatization of the amine to form a secondary amine or a thiourea (B124793) could generate catalysts for asymmetric Mannich, Michael, or aldol (B89426) reactions. The cooperative action of the hydrogen-bond-donating alcohol and the modified amine functionality could enable unique activation modes. rsc.org

Table 2: Potential Catalytic Applications for Screening
Catalyst TypeTarget Reaction ClassMetal/Co-catalystRationale
Chiral LigandAsymmetric Transfer HydrogenationRuthenium (Ru), Iridium (Ir)Proven efficacy of amino alcohol ligands in reducing ketones to chiral alcohols. nih.govacs.org
Chiral LigandAsymmetric Aryl/Alkyl TransferZinc (Zn), Titanium (Ti)Rigid scaffold can create a highly organized transition state for nucleophilic additions. nih.gov
OrganocatalystAsymmetric Michael AdditionNoneBifunctional activation of both nucleophile and electrophile via H-bonding.
OrganocatalystAsymmetric Aldol ReactionNoneProline-like catalysis with a modified scaffold.

Design of Next-Generation Functional Materials Based on (1S,3R)-3-Aminocyclohexanol Scaffold

The bifunctional nature and inherent chirality of (1S,3R)-3-aminocyclohexanol make it an ideal building block, or scaffold, for the bottom-up synthesis of advanced functional materials. This avenue of research is almost entirely unexplored.

Future studies could investigate its use as a monomer in step-growth polymerization to create novel chiral polymers, such as polyamides or polyesters. These materials could possess unique properties, such as the ability to form helical superstructures or recognize other chiral molecules, making them suitable for applications in chiral separations or as sensors.

Another area of interest is in supramolecular chemistry. The amino and hydroxyl groups are capable of forming directional hydrogen bonds, which could be exploited to direct the self-assembly of the molecule into well-ordered, chiral nanostructures like gels, fibers, or vesicles. Furthermore, the compound could be grafted onto the surface of inorganic nanoparticles (e.g., gold, silica) to create chiral hybrid materials for use in heterogeneous asymmetric catalysis or enantioselective sensing platforms.

Advanced Mechanistic Studies of its Role in Chiral Induction

To fully unlock the catalytic potential of (1S,3R)-3-aminocyclohexanol derivatives, a deep mechanistic understanding of how they induce chirality is essential. While working models exist for similar amino alcohols, advanced computational and experimental studies are needed for this specific scaffold.

Future research should employ high-level computational methods, such as Density Functional Theory (DFT), to model the transition states of reactions catalyzed by its derivatives. researchgate.netacs.org Such studies can elucidate the precise non-covalent interactions—including hydrogen bonding, steric repulsion, and dispersion forces—that govern facial selectivity and lead to the observed enantiomeric excess. acs.orgchemrxiv.org Comparing the computed energy differences between diastereomeric transition states with experimentally observed selectivities can validate the proposed models. nih.govdigitellinc.com

These computational efforts should be complemented by experimental studies, such as kinetic analysis and the investigation of non-linear effects. These experiments can provide crucial data to support or challenge the proposed catalytic cycles and transition state models, leading to a more rational design of next-generation catalysts based on this scaffold. mdpi.com

Expansion of its Utility in Chemical Biology and Drug Discovery Lead Optimization (excluding clinical trial data)

Given that this compound is already used as a reactant in the synthesis of TRPV1 antagonists, chemicalbook.com a significant unexplored avenue is its broader application as a core scaffold in drug discovery and as a tool for chemical biology.

In lead optimization, the compound's rigid cyclohexane core provides a fixed platform to systematically explore structure-activity relationships (SAR). umich.edunih.govdrugdesign.org By creating libraries of derivatives with diverse substituents at the amino and hydroxyl positions, medicinal chemists can fine-tune properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for various biological targets. umich.edu

Furthermore, the scaffold is well-suited for fragment-based lead discovery (FBLD). Due to its relatively low molecular weight and defined 3D structure, it can be screened against protein targets to identify initial "hits." These hits can then be elaborated into more potent leads.

In chemical biology, the scaffold can be used to construct chiral chemical probes. nih.govacs.org By attaching reporter tags (e.g., fluorophores, biotin) or photoreactive groups to either the amine or alcohol function, researchers can create tools to investigate the spatial and temporal dynamics of biological processes, identify protein binding partners, or study enzyme mechanisms in living systems.

Q & A

Q. What are the recommended synthetic routes for (1S,3R)-3-Aminocyclohexanol hydrochloride?

The compound is synthesized via stereoselective methods. A common approach involves reacting (1R,3S)-3-aminocyclohexanol with di-tert-butyl dicarbonate in 2-methyltetrahydrofuran under basic conditions (sodium bicarbonate), yielding tert-butyl carbamate intermediates, followed by HCl-mediated deprotection . Confirmation of structure and stereochemistry is achieved through 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS, with single-crystal X-ray diffraction providing definitive stereochemical assignment .

Q. How is the stereochemical configuration of this compound validated?

X-ray crystallography is the gold standard for confirming the (1S,3R) configuration. For example, single crystals grown via acetone diffusion into aqueous solutions yield diffraction patterns confirming the cyclohexanol ring conformation and amino group orientation . NMR coupling constants (e.g., JJ-values for axial-equatorial proton interactions) further support stereochemical assignments .

Q. What safety protocols are critical during handling?

Key safety measures include:

  • PPE : Respirators with one-way valves (to avoid inhalation of dust), nitrile gloves, and safety goggles .
  • First Aid : Immediate flushing of eyes/skin with water, oxygen administration for respiratory distress, and avoidance of mouth-to-mouth resuscitation .
  • Spill Management : Use of absorbent materials, dust suppression, and adherence to Section 6.2 of SDS for environmental precautions .

Q. Which regulatory frameworks govern its use in international research?

Compliance with EU REACH (No. 1907/2006), CLP (No. 1272/2008), and regional inventories (e.g., U.S. TSCA, Canada DSL, China IECSC) is mandatory. The compound is exempt from registration under REACH Article 6(1) due to low production volumes .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent Selection : 2-Methyltetrahydrofuran enhances reaction efficiency compared to traditional THF .
  • Temperature Control : Stirring at 0°C during reagent addition minimizes side reactions .
  • Catalysis : Exploring chiral catalysts (e.g., BINOL-derived phosphoric acids) may improve enantiomeric excess .

Q. What methods resolve enantiomeric impurities in the final product?

Chiral HPLC using columns like Chiralpak IA/IB and mobile phases containing hexane:isopropanol (90:10) with 0.1% diethylamine effectively separates (1S,3R) and (1R,3S) isomers. Recrystallization in acetone/water mixtures also enriches enantiopurity .

Q. How should discrepancies in spectroscopic data be addressed?

Cross-validation using complementary techniques is essential:

  • HRMS confirms molecular weight (e.g., observed m/z 142.0859 vs. calculated 142.0863 for intermediates) .
  • 2D-NMR (COSY, HSQC) resolves overlapping proton signals in cyclohexanol derivatives .

Q. What environmental precautions apply to accidental releases?

  • Containment : Use non-combustible absorbents (e.g., vermiculite) and avoid water jets to prevent dust dispersion .
  • Disposal : Collect waste in sealed containers and treat via incineration under controlled conditions to minimize aquatic toxicity (H410 hazard) .

Q. How is this compound applied in pharmaceutical impurity profiling?

As a chiral building block, it is used to synthesize active pharmaceutical ingredients (APIs) and quantify stereochemical impurities. For example, analogous hydrochlorides are reference standards in HPLC-MS impurity screens (e.g., articaine derivatives) .

Q. Which analytical methods detect trace impurities (<0.1%)?

  • HPLC-DAD/ELSD : Gradient elution (0.1% TFA in acetonitrile/water) identifies polar byproducts.
  • LC-HRMS : Detects low-abundance impurities via exact mass matching (e.g., m/z tolerance ±2 ppm) .
  • Karl Fischer Titration : Quantifies residual water content, critical for hygroscopic hydrochloride salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.